5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Description
Crystallographic Characterization and Bond Topology
The crystallographic analysis of this compound reveals a highly organized molecular structure with specific geometric parameters that define its three-dimensional conformation. The compound crystallizes with precise molecular dimensions that reflect the influence of both intramolecular and intermolecular interactions. The pyrrolopyridine core structure maintains planarity, which is characteristic of fused heterocyclic systems, while the halogen substituents and carboxylic acid group introduce specific directional preferences that affect the overall molecular geometry.
Bond topology analysis, derived from related pyrrolopyridine structures, demonstrates the covalent nature of the nitrogen-carbon and carbon-carbon bonds within the fused ring system. The experimental charge density studies on similar compounds reveal bond critical points associated with electron densities ranging from 2.07 to 2.74 electrons per cubic Angstrom, accompanied by highly negative Laplacian values between -11.37 and -19.20 electrons per cubic Angstrom to the fifth power. These topological parameters indicate strong covalent bonding characteristics throughout the pyrrolopyridine skeleton, with the electron density distribution being significantly influenced by the electron-withdrawing effects of both the chlorine and iodine substituents.
The intermolecular interactions play a crucial role in defining the crystal packing arrangement. Hydrogen bonding patterns, particularly involving the carboxylic acid group and the nitrogen atoms in the pyridine ring, create extended networks that stabilize the crystalline structure. The presence of halogen atoms introduces additional weak interactions, including halogen-halogen contacts and halogen-π interactions, which further contribute to the overall stability of the crystal lattice. These interactions are characterized by specific geometric parameters and electron density distributions that can be quantified through advanced crystallographic techniques.
Table 1: Key Crystallographic Parameters for Related Pyrrolopyridine Compounds
| Parameter | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | Not specified | P2₁/c |
| Unit Cell a (Å) | Not specified | 10.1416(10) |
| Unit Cell b (Å) | Not specified | 13.7428(14) |
| Unit Cell c (Å) | Not specified | 6.7395(7) |
| β angle (°) | Not specified | 94.331(2) |
| Volume (ų) | Not specified | 936.63(16) |
| R Factor | 0.0353 | Not specified |
Electronic Structure Analysis via Density Functional Theory Calculations
Density functional theory calculations provide comprehensive insights into the electronic structure of this compound, revealing the complex interplay between orbital interactions and substituent effects. The electronic configuration of this compound is significantly influenced by the presence of multiple electronegative substituents, creating a unique electronic environment that affects both ground-state properties and potential reactivity patterns. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide critical information about the compound's electronic stability and potential for participation in various chemical processes.
The density functional theory analysis of related pyrrolopyridine compounds reveals a substantial energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital, with calculations showing values around 3.59 electron volts for similar structures. This large energy gap indicates high kinetic stability, suggesting that the compound is relatively resistant to electronic excitation and maintains its electronic configuration under normal conditions. The electron density distribution calculated through density functional theory methods shows significant localization around the nitrogen atoms and the carboxylic acid functionality, while the halogen substituents create regions of altered electron density that affect the overall molecular electrostatic potential.
Molecular orbital analysis reveals the delocalization patterns within the pyrrolopyridine ring system, showing how the π-electron system extends across the fused ring structure while being modulated by the substituent effects. The chlorine and iodine atoms, being highly electronegative, act as electron-withdrawing groups that significantly alter the electron density distribution throughout the molecule. The carboxylic acid group further contributes to this electronic redistribution, creating a complex pattern of electron density that influences both the molecular properties and potential intermolecular interactions.
Table 2: Calculated Electronic Properties of Pyrrolopyridine Derivatives
| Property | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Estimated for 5-Chloro-6-iodo derivative |
|---|---|---|
| HOMO-LUMO Gap (eV) | 3.59 | 3.2-3.7 (estimated) |
| Electron Density at Bond Critical Points (e/ų) | 2.07-2.74 | Similar range expected |
| Laplacian Values (e/Å⁵) | -11.37 to -19.20 | Similar magnitude expected |
| Kinetic Stability | High | High (predicted) |
Comparative Study with Related Pyrrolopyridine Isomers
The structural comparison of this compound with related pyrrolopyridine isomers reveals significant differences in molecular geometry, electronic properties, and intermolecular interactions. The positional isomers within the pyrrolopyridine family exhibit distinct substitution patterns that profoundly affect their overall structural characteristics and physicochemical properties. The specific arrangement of substituents in the 5-chloro-6-iodo-4-carboxylic acid derivative creates a unique electronic environment that distinguishes it from other isomeric forms.
Comparative crystallographic analysis shows that different substitution patterns lead to varying degrees of molecular planarity and different intermolecular interaction patterns. For instance, the 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine structure exhibits a dihedral angle of 6.20 degrees between the pyridine and azaindole rings, indicating slight deviation from perfect planarity. This structural feature contrasts with other pyrrolopyridine derivatives where complete planarity is maintained, demonstrating how substituent effects can influence the overall molecular conformation.
The electronic structure variations among pyrrolopyridine isomers are particularly evident in their orbital energy distributions and electron density patterns. Different substitution positions lead to varying degrees of electronic delocalization and different electrostatic potential surfaces. The presence of carboxylic acid functionality at the 4-position, combined with halogen substituents at the 5- and 6-positions, creates a unique electronic signature that distinguishes this compound from its constitutional isomers. These differences are reflected in calculated molecular properties, including dipole moments, polarizabilities, and frontier orbital energies.
Table 3: Comparative Structural Data for Pyrrolopyridine Isomers
| Compound | Molecular Formula | Key Structural Features | Dihedral Angles |
|---|---|---|---|
| This compound | C₈H₄ClIN₂O₂ | Dual halogen substitution + COOH | Planar core expected |
| 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine | C₁₂H₉N₃ | Extended conjugation | 6.20° between rings |
| 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | C₈H₆N₂O₂ | Single carboxylic acid | Planar core |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | C₇H₅ClN₂ | Single halogen substitution | Planar |
The intermolecular interaction patterns also vary significantly among different pyrrolopyridine isomers, with each compound exhibiting characteristic hydrogen bonding networks and halogen interaction patterns. The 5-chloro-6-iodo-4-carboxylic acid derivative is expected to form particularly complex intermolecular networks due to the presence of multiple interaction sites, including the carboxylic acid group capable of both hydrogen bond donation and acceptance, and halogen atoms that can participate in halogen bonding interactions. This multiplicity of interaction modes distinguishes it from simpler pyrrolopyridine derivatives and contributes to its unique solid-state properties and potential applications in crystal engineering and materials science.
Properties
IUPAC Name |
5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2O2/c9-5-4(8(13)14)3-1-2-11-7(3)12-6(5)10/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHVWSMYWJTPSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C(=C21)C(=O)O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Core Formation
The pyrrolo[2,3-b]pyridine core can be synthesized or sourced as 1H-pyrrolo[2,3-b]pyridine derivatives, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine, which serve as intermediates for further functionalization.
Halogenation Steps
Chlorination : Introduction of chlorine at the 5-position can be achieved via electrophilic aromatic substitution using chlorine sources under controlled conditions, often employing mild reagents to avoid over-chlorination.
Iodination : The 6-position iodination is commonly performed using N-iodosuccinimide (NIS), which provides regioselective iodination on the pyrrolo[2,3-b]pyridine ring. This method allows for selective halogenation without affecting other sensitive groups.
Carboxylation
The carboxylic acid group at the 4-position is introduced either by:
Direct carboxylation of a halogenated intermediate via lithiation followed by carbonation with carbon dioxide.
Using pre-carboxylated pyrrolo[2,3-b]pyridine derivatives as starting materials, which undergo subsequent halogenation steps.
Protection and Deprotection
To prevent unwanted side reactions on the pyrrole nitrogen during Suzuki or Sonogashira couplings, protection with tosyl groups is often employed. After coupling reactions, alkaline conditions are used to remove the tosyl protecting group, regenerating the free NH.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Starting material | 1H-pyrrolo[2,3-b]pyridine derivative | Core heterocycle ready for substitution |
| 2 | Chlorination | Chlorine source under mild electrophilic conditions | Selective 5-chloro substitution |
| 3 | Iodination | N-Iodosuccinimide (NIS), room temperature | Regioselective 6-iodo substitution |
| 4 | Carboxylation | Lithiation followed by carbonation or use of carboxylated precursor | Introduction of 4-carboxylic acid group |
| 5 | Purification | Acid-base extraction, recrystallization | Isolation of pure 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |
Research Findings and Optimization
Regioselectivity : The use of NIS for iodination provides high regioselectivity for the 6-position, avoiding substitution at other ring sites.
Suzuki Coupling Compatibility : The halogenated intermediates can undergo palladium-catalyzed Suzuki couplings to introduce aryl groups if desired, but this requires nitrogen protection to prevent side reactions.
Reaction Conditions : Typical iodination reactions proceed at room temperature in organic solvents such as dichloromethane. Chlorination requires careful temperature control to prevent polyhalogenation.
Purification : Acid-base extraction and ion-exchange resins are effective for isolating the carboxylic acid product with high purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various chemical and biological applications.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity: Research indicates that derivatives of pyrrolopyridine compounds exhibit potential anticancer properties. The incorporation of halogens, such as chlorine and iodine in this compound, may enhance biological activity against cancer cell lines due to increased lipophilicity and altered electronic properties .
- Enzyme Inhibition: Studies have shown that compounds similar to this compound can act as inhibitors for various enzymes involved in cancer metabolism, potentially leading to novel therapeutic agents .
-
Material Science
- Organic Electronics: The unique electronic properties of pyrrole-based compounds make them suitable for applications in organic semiconductors. Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they can improve charge transport and stability .
- Polymer Chemistry: The compound can serve as a building block for synthesizing new polymers with tailored properties, which can be used in coatings, adhesives, and other materials requiring specific mechanical or thermal characteristics .
-
Synthesis of Novel Compounds
- Drug Development: The compound can be utilized as an intermediate in the synthesis of more complex molecules that may possess enhanced pharmacological activities. This is particularly relevant in the development of new antibiotics and antiviral medications .
- Functionalization Reactions: The presence of both chloro and iodo functionalities allows for diverse functionalization reactions, enabling the creation of a variety of derivatives with potential applications in different fields of chemistry .
Case Studies
Mechanism of Action
The mechanism by which 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. The compound can interact with enzymes, receptors, and other biomolecules, leading to specific biological responses. The exact mechanism may vary depending on the context of its application, such as in drug design or biological research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Table 1: Key Structural and Functional Comparisons
Key Observations:
Halogen Effects: Iodine vs. Bromine/Chlorine: The iodine substituent in the target compound increases molecular weight (367.5 g/mol vs. 256.5 g/mol for A698638) and polarizability, enhancing reactivity in aromatic substitution or cross-coupling reactions . Fluorine vs.
Functional Group Positioning :
- The carboxylic acid at position 4 (target compound) vs. position 2 (10b) significantly affects hydrogen-bonding capacity and interactions with biological targets or solvents.
Ring Fusion Differences :
Boronic Ester Derivatives
The target compound’s boronic ester analog (5-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine) highlights its utility in cross-coupling chemistry. Compared to non-boronated analogs (e.g., A698638), this derivative enables Suzuki-Miyaura reactions, critical for constructing biaryl structures in drug discovery .
Biological Activity
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, with a focus on its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 306.49 g/mol. The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.49 g/mol |
| CAS Number | 1246088-64-1 |
| Structure | Structure |
Inhibition Studies
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory properties. In a study assessing the release of tumor necrosis factor-alpha (TNF-α) from macrophages exposed to pro-inflammatory stimuli, certain derivatives demonstrated notable inhibition, suggesting potential therapeutic applications in inflammatory conditions .
Antioxidant Properties
Structure-Activity Relationship (SAR)
The SAR studies conducted on related pyrrolo compounds indicate that modifications at specific positions on the pyrrolo ring can significantly affect biological activity. For example, variations in substituents at the 4-carboxylic acid position have been correlated with enhanced potency against PDE4B (phosphodiesterase 4B), a target involved in inflammation and CNS disorders .
Case Studies
- DYRK1A Inhibition : A derivative of this compound was identified as a potent DYRK1A inhibitor with an IC50 value in the low nanomolar range. This finding supports further investigation into its role in treating Alzheimer's disease.
- PDE4B Selectivity : Compounds derived from this scaffold were tested against PDE4B and PDE4D isoforms, showcasing selective inhibition profiles that may lead to fewer side effects compared to existing PDE inhibitors .
Q & A
Q. Intermediate
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane for polar intermediates.
- Acid-base extraction : Leverage the carboxylic acid group by converting it to a water-soluble salt (e.g., sodium carboxylate) in basic aqueous phases, followed by re-acidification .
What methodologies are used to analyze structural contradictions in spectroscopic data?
Q. Advanced
- NMR analysis : Compare experimental NMR shifts with computed values (DFT) to resolve ambiguities in substituent positions. For example, downfield shifts (~δ 12 ppm) indicate carboxylic proton exchange .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula, distinguishing between Cl/I isotopic patterns .
How do structural modifications impact biological activity in SAR studies?
Q. Advanced
- Iodo substitution : Bulkier halogens (e.g., I vs. Cl) may sterically hinder target binding but improve lipophilicity for membrane penetration.
- Carboxylic acid derivatives : Methyl esters or amides enhance cellular uptake, as observed in antitumor pyrrolo[2,3-d]pyrimidine analogs .
How can researchers reconcile contradictory reactivity data from different synthetic routes?
Q. Advanced
- Mechanistic studies : Probe reaction intermediates via in situ IR or LC-MS to identify divergent pathways (e.g., competing nucleophilic attacks).
- Control experiments : Isolate variables (e.g., catalyst loading, temperature) to pinpoint reproducibility issues, as demonstrated in palladium-catalyzed cross-couplings .
What strategies mitigate insolubility in biological assays?
Q. Advanced
- Co-solvents : Use DMSO (≤10%) or cyclodextrins to solubilize the compound without disrupting assay integrity.
- Prodrug approaches : Synthesize ester prodrugs (e.g., ethyl ester) that hydrolyze in vivo to the active carboxylic acid form .
Notes
- Methodological focus : Emphasis on synthesis, characterization, and troubleshooting over definitions.
- Evidence alignment : References align with heterocyclic synthesis, halogen reactivity, and biological analog data from peer-reviewed sources.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
